

Application Notes and Protocols for PIKfyve-IN-1

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Compound of Interest

Compound Name: *PIKfyve-IN-1*

Cat. No.: *B10830885*

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Introduction

PIKfyve-IN-1 is a potent and cell-active inhibitor of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase), a crucial enzyme in the regulation of endosomal and lysosomal trafficking.[1] PIKfyve catalyzes the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) from phosphatidylinositol 3-phosphate (PtdIns(3)P). Inhibition of PIKfyve has been shown to disrupt various cellular processes, including autophagy, viral entry and replication, and lysosomal homeostasis, making it a valuable tool for studying these pathways and a potential therapeutic target.[1][2] This document provides detailed information on the solubility, preparation, and application of **PIKfyve-IN-1** in various experimental settings.

Physicochemical and In Vitro Activity Data

The following tables summarize the key quantitative data for **PIKfyve-IN-1**.

Table 1: Inhibitory Activity of **PIKfyve-IN-1**

Assay Type	IC50 Value	Reference
PIKfyve Enzymatic Assay	6.9 nM	[1]
PIKfyve NanoBRET Assay	4.01 nM	[1]
MHV Replication Inhibition	23.5 nM	[1]
SARS-CoV-2 Replication Inhibition	19.5 nM	[1]

Table 2: Solubility of **PIKfyve-IN-1**

Solvent	Solubility	Notes
DMSO	100 mg/mL (301.74 mM)	Ultrasonic and warming to 80°C may be required.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	2.5 mg/mL (7.54 mM)	Requires ultrasonic treatment to achieve a clear solution.
10% DMSO / 90% (20% SBE- β -CD in Saline)	\geq 2.5 mg/mL (7.54 mM)	Forms a clear solution.
10% DMSO / 90% Corn Oil	2.5 mg/mL (7.54 mM)	Requires ultrasonic treatment to achieve a clear solution.

Preparation of PIKfyve-IN-1 Solutions

Stock Solution Preparation (in DMSO)

- To prepare a high-concentration stock solution, dissolve **PIKfyve-IN-1** in DMSO. For example, to make a 10 mM stock solution, dissolve 3.314 mg of **PIKfyve-IN-1** (MW: 331.41 g/mol) in 1 mL of DMSO.
- Aid dissolution by warming the solution to 37°C and using an ultrasonic bath.
- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions

- Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[\[1\]](#)

Preparation of Working Solutions for In Vitro Assays

- For cell-based assays, dilute the DMSO stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity.

Preparation of Formulations for In Vivo Administration

- Formulation 1 (PEG300/Tween-80/Saline):
 - Start with a concentrated stock solution of **PIKfyve-IN-1** in DMSO (e.g., 25 mg/mL).
 - Add 100 μL of the DMSO stock to 400 μL of PEG300 and mix thoroughly.
 - Add 50 μL of Tween-80 and mix again.
 - Bring the final volume to 1 mL with saline.
 - Use sonication to ensure the final solution is clear. This formulation yields a 2.5 mg/mL solution.[\[1\]](#)
- Formulation 2 (SBE- β -CD in Saline):
 - Prepare a 20% solution of SBE- β -CD in saline.
 - Add 10% DMSO (containing the appropriate amount of **PIKfyve-IN-1**) to 90% of the SBE- β -CD solution.
 - This method can achieve a solubility of ≥ 2.5 mg/mL.[\[1\]](#)
- Formulation 3 (Corn Oil):
 - Add 10% DMSO (containing **PIKfyve-IN-1**) to 90% corn oil.
 - Use sonication to aid dissolution. This can achieve a solubility of 2.5 mg/mL.[\[1\]](#)

Experimental Protocols

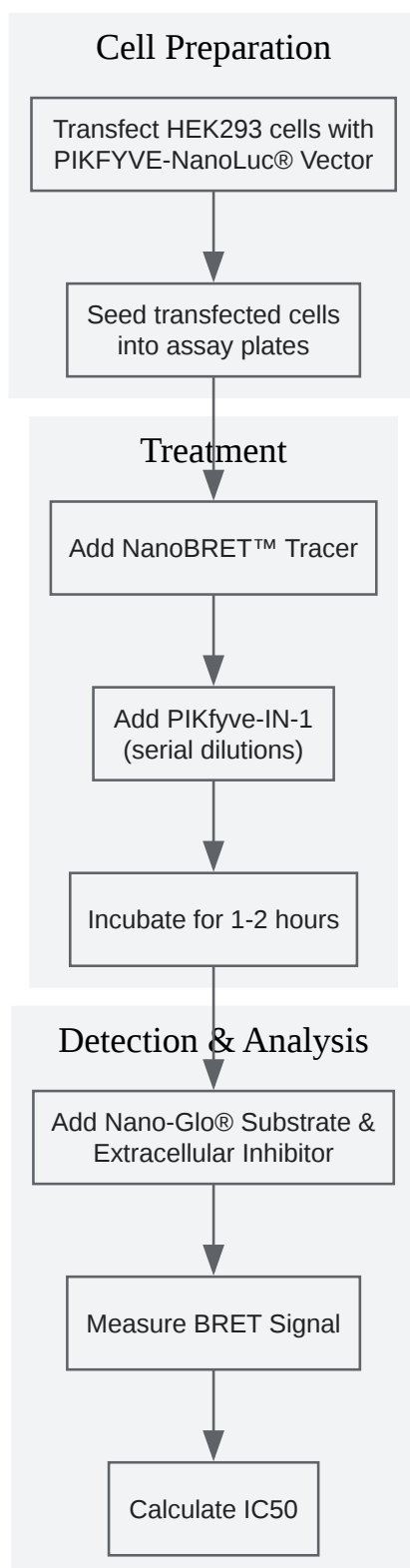
1. PIKfyve NanoBRET™ Target Engagement Assay

This assay measures the binding of **PIKfyve-IN-1** to the PIKfyve kinase within living cells.

- Materials:
 - HEK293 cells
 - PIKFYVE-NanoLuc® Fusion Vector
 - Transfection reagent (e.g., Lipofectamine)
 - NanoBRET™ Tracer
 - NanoBRET™ Nano-Glo® Substrate
 - Extracellular NanoLuc® Inhibitor
 - **PIKfyve-IN-1**
 - 96-well or 384-well plates
 - Luminometer
- Protocol:
 - Transfect HEK293 cells with the PIKFYVE-NanoLuc® Fusion Vector according to the manufacturer's protocol.
 - Seed the transfected cells into 96-well or 384-well plates.
 - Pre-treat the cells with the NanoBRET™ Tracer.
 - Add serial dilutions of **PIKfyve-IN-1** or a reference compound to the wells and incubate for 1-2 hours.
 - Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

- Measure the BRET signal using a luminometer.
- Calculate IC₅₀ values by fitting the data to a sigmoidal dose-response curve.[\[3\]](#)[\[4\]](#)

Workflow for PIKfyve NanoBRET™ Assay



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Caption: Workflow for the PIKfyve NanoBRET™ Target Engagement Assay.

2. Western Blotting for PIKfyve Signaling

This protocol can be used to assess the effect of **PIKfyve-IN-1** on downstream signaling pathways, such as mTOR signaling.

- Materials:
 - Cell line of interest (e.g., HeLa, RAW264.7)
 - **PIKfyve-IN-1**
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Primary antibodies (e.g., anti-p-4E-BP1, anti-p-S6K, anti-LC3B, anti-PIKfyve)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate
 - Protein electrophoresis and transfer apparatus
- Protocol:
 - Plate cells and allow them to adhere.
 - Treat cells with various concentrations of **PIKfyve-IN-1** for the desired time. A DMSO vehicle control should be included.
 - Lyse the cells in lysis buffer and determine the protein concentration.
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Detect the signal using a chemiluminescent substrate and an imaging system.[\[2\]](#)[\[5\]](#)

3. Immunofluorescence for Cellular Phenotypes

This protocol allows for the visualization of cellular changes induced by **PIKfyve-IN-1**, such as vacuole formation or changes in protein localization.

- Materials:
 - Cells grown on coverslips
 - **PIKfyve-IN-1**
 - Fixative (e.g., 4% paraformaldehyde)
 - Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
 - Blocking solution (e.g., 5% BSA in PBS)
 - Primary antibodies (e.g., anti-LAMP1, anti-LC3B)
 - Fluorophore-conjugated secondary antibodies
 - DAPI or Hoechst for nuclear staining
 - Fluorescence microscope
- Protocol:
 - Treat cells with **PIKfyve-IN-1** or vehicle control.
 - Fix the cells with 4% paraformaldehyde.
 - Permeabilize the cells with permeabilization buffer.
 - Block non-specific antibody binding.
 - Incubate with primary antibodies.
 - Wash and incubate with fluorophore-conjugated secondary antibodies and a nuclear stain.
 - Mount the coverslips and visualize using a fluorescence microscope.[\[6\]](#)[\[7\]](#)

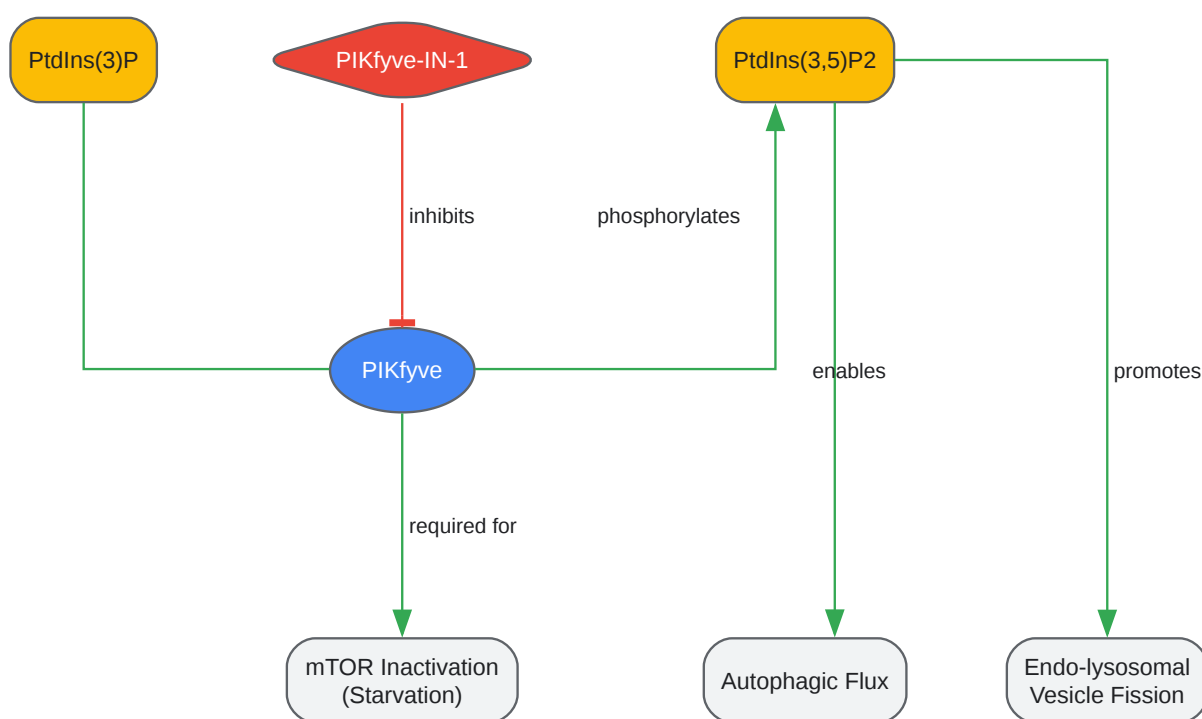
PIKfyve Signaling Pathway

PIKfyve is a central regulator of endolysosomal dynamics. It phosphorylates PtdIns(3)P to generate PtdIns(3,5)P₂. This conversion is critical for the fission of vesicles from endosomes and lysosomes, thereby controlling their size and number. Inhibition of PIKfyve leads to an accumulation of PtdIns(3)P and a depletion of PtdIns(3,5)P₂, resulting in the formation of large vacuoles due to uncontrolled fusion of endolysosomes.[8]

PIKfyve activity is also intricately linked to the mTOR signaling pathway, a master regulator of cell growth and metabolism. Under nutrient-rich conditions, mTOR is active on the lysosomal surface. However, under starvation, PIKfyve is required for the proper inactivation of mTOR.[2] Inhibition of PIKfyve can therefore lead to aberrant mTOR signaling.

Furthermore, PIKfyve plays a role in autophagy, a cellular recycling process. By controlling lysosomal function, PIKfyve influences the final stages of autophagy where autophagosomes fuse with lysosomes to degrade their contents. Inhibition of PIKfyve can block autophagic flux, leading to an accumulation of autophagosomes.[2]

PIKfyve Signaling Diagram



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Caption: Simplified PIKfyve signaling pathway and the effect of **PIKfyve-IN-1**.

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